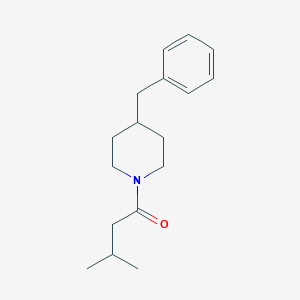

![molecular formula C15H9F3N6O B5543465 2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a fluorinated triazolotriazine derivative, which belongs to a class of compounds known for their diverse biological activities. This research focuses on its synthesis, structural analysis, and chemical properties.

Synthesis Analysis

The synthesis of fluorinated triazolotriazine derivatives involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with various acrylonitrile derivatives and 1,3-dicarbonyl compounds to produce poly-substituted triazolopyrimidines and triazolotriazines. This method demonstrates a versatile approach to generating a wide range of fluorinated compounds (Zohdi, 1997).

Molecular Structure Analysis

Structural analysis of these compounds reveals a diverse range of molecular conformations and interactions. For instance, the crystal and molecular structure of similar compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcases extensive intermolecular N-H...N and N-H...O hydrogen bonding, contributing to the stability and properties of these molecules (Hwang et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical behavior of fluorinated triazolotriazines involve various reactions, including cyclocondensations, diazotizations, and coupling with active methylene reagents. These reactions facilitate the synthesis of a wide array of structurally diverse derivatives, showcasing the versatility of this compound class in chemical synthesis (Zohdi, 1997).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, molecular weight, and solubility, are closely related to their molecular structure and substituents. Detailed structural analysis, like that of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into how molecular conformations affect these physical properties (Hwang et al., 2006).

科学的研究の応用

Synthesis and Chemical Reactions

The compound is part of a broader family of heterocyclic compounds that have been synthesized through various chemical reactions. For example, research has explored the synthesis of derivatives of bicyclic 1,2,4-triazolo and pyrido[2,1-f][1,2,4]triazine via reactions of methylthio- and ethoxycarbonyl-diphenylpyrylium salts with amidrazones (Molina, Tárraga, Peña, Hurtado, & Vilaplana, 1982). Additionally, the synthesis of nitrogen bridgehead triazolopyridines, pyridotriazines, and pyridotriazepines incorporating 6-methylchromone moiety has been reported, showcasing the compound's versatility in creating diverse heterocyclic structures (Abdel-Megid, Ibrahim, Gabr, El-Gohary, & Mohamed, 2013).

Biological Evaluation

Some derivatives related to the core structure of this compound have been synthesized with the aim of evaluating their antimicrobial and antitumor properties. A study on thiazolopyrimidines, which share a similar structural motif, reported the preparation of compounds with promising antimicrobial and antitumor activities, highlighting the potential biological relevance of this chemical class (El-Bendary, El-Sherbeny, & Badria, 1998).

Structural and Spectroscopic Analysis

Research into the structural characterization and spectroscopic analysis of related compounds provides insight into their chemical properties and potential applications. For instance, the synthesis and crystal structure analysis of derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring were conducted, offering valuable data on the molecular geometry and intermolecular interactions of these compounds (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

作用機序

特性

IUPAC Name |

4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6O/c1-8-19-14-21-20-12-11(24(14)22-8)5-6-23(13(12)25)10-4-2-3-9(7-10)15(16,17)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFIOIPPRXJLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)